Barium(2+);hydroxide;octahydrate

Description

Historical Context and Evolution of Research

Barium hydroxide (B78521), in its various forms, has been a known chemical for an extended period. wikipedia.org The octahydrate form, with the chemical formula Ba(OH)₂·8H₂O, has garnered particular interest due to its distinct properties. prochemonline.comsunecochemical.com Early research likely focused on its fundamental chemical characteristics, such as its strong basicity and solubility in water. prochemonline.comceramic-glazes.com

Over time, the scope of research has broadened significantly. A notable application that emerged is its use in analytical chemistry for the titration of weak acids. wikipedia.org This is because its aqueous solutions are free of carbonate, unlike sodium and potassium hydroxides, as barium carbonate is insoluble. wikipedia.org This property prevents titration errors when using certain indicators. wikipedia.org

More contemporary research has explored its role in advanced materials science and environmental applications. For instance, a 2018 study investigated its use as a substitute for barium carbonate in the synthesis of high-temperature superconductors, aiming for a more environmentally friendly process that avoids the production of carbon dioxide. scirp.orgresearchgate.net Another area of modern investigation is its application in thermal energy storage as a phase change material. researchgate.netresearchgate.netalfa-chemistry.com

Significance of the Octahydrate Form in Chemical Science

The octahydrate form of barium hydroxide is particularly noteworthy for several reasons. Its crystalline structure incorporates eight water molecules, which influences its physical and chemical properties. wikipedia.orgsunecochemical.com One of the most dramatic and frequently demonstrated properties is its strongly endothermic reaction with ammonium (B1175870) salts. wikipedia.org When barium hydroxide octahydrate is mixed with ammonium chloride or ammonium thiocyanate (B1210189), the temperature drops sufficiently to freeze water. wikipedia.org This reaction is a staple in chemistry classrooms for demonstrating endothermic processes. wikipedia.org

Furthermore, the octahydrate is a crucial precursor in the synthesis of other barium compounds. wikipedia.org Its high solubility in water makes it a convenient starting material for chemical reactions. prochemonline.com The molecule's structure and properties are detailed in the following table:

| Property | Value |

| IUPAC Name | barium(2+);dihydroxide;octahydrate |

| CAS Number | 12230-71-6 |

| Molecular Formula | BaH₁₈O₁₀ |

| Molar Mass | 315.46 g/mol |

| Appearance | White solid |

| Density | 2.18 g/cm³ (at 16 °C) |

| Melting Point | 78 °C |

| Boiling Point | 780 °C |

Data sourced from multiple references. wikipedia.orgnih.govnih.gov

Overview of Multidisciplinary Research Domains Involving the Compound

The applications of barium(2+);hydroxide;octahydrate extend across numerous scientific disciplines, highlighting its versatility.

Analytical Chemistry : It is utilized for the titration of weak acids, especially organic acids, due to the absence of carbonate impurities in its solutions. wikipedia.org

Organic Synthesis : It serves as a strong base in various organic reactions, including the hydrolysis of esters and nitriles, and in aldol (B89426) condensations. wikipedia.org Specific examples include the preparation of cyclopentanone (B42830) and diacetone alcohol. wikipedia.org

Materials Science : Research has focused on its use in the synthesis of advanced materials. For example, it is a component in the wet-chemical synthesis of Barium Titanate (BaTiO₃), a crucial material for electronic components like capacitors. prochemonline.comsigmaaldrich.com It has also been investigated as a substitute for barium carbonate in the production of Nd₁Ba₂Cu₃O₇₋δ superconductors, which is a more environmentally friendly approach. scirp.orgresearchgate.net

Thermal Energy Storage : Barium hydroxide octahydrate is studied as a phase change material (PCM) for latent heat storage. researchgate.netresearchgate.netalfa-chemistry.com Its high latent heat of fusion makes it a promising candidate for storing thermal energy. researchgate.net Research in this area also focuses on overcoming challenges like supercooling and phase separation. researchgate.netalfa-chemistry.com

Environmental Science : Its ability to precipitate sulfates is used in water treatment and the removal of sulfates from various industrial products. prochemonline.com

Other Industrial Applications : The compound finds use in the petroleum industry, in the manufacturing of glass and ceramics, and as an additive in plastics to enhance fire resistance. prochemonline.comsunecochemical.com

Structure

2D Structure

Properties

Molecular Formula |

BaH17O9+ |

|---|---|

Molecular Weight |

298.46 g/mol |

IUPAC Name |

barium(2+);hydroxide;octahydrate |

InChI |

InChI=1S/Ba.9H2O/h;9*1H2/q+2;;;;;;;;;/p-1 |

InChI Key |

OSYYNBAAGHRVOO-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.O.O.O.O.[OH-].[Ba+2] |

Origin of Product |

United States |

Synthesis and Advanced Preparation Methodologies of Barium 2+ ;hydroxide;octahydrate

Industrial-Scale Production Routes and Refinements

The large-scale manufacturing of barium hydroxide (B78521) octahydrate is primarily driven by its use as a precursor for other barium compounds, in the production of lubricants, and as a stabilizer for plastics. globallcadataaccess.org Industrial methods are optimized for cost-effectiveness, yield, and product purity.

Hydrolysis of Barium Oxide and Subsequent Crystallization

A principal industrial method for preparing barium hydroxide involves the hydrolysis of barium oxide (BaO). wikipedia.orglibretexts.org This process is based on the exothermic reaction of barium oxide with water:

BaO + 9H₂O → Ba(OH)₂·8H₂O

In this process, a suspension of barium oxide in a recycled mother liquor is heated to destroy any peroxides. globallcadataaccess.org Following this, insoluble components, such as barium carbonate (BaCO₃), are separated, and the barium hydroxide is crystallized from the solution. globallcadataaccess.org The resulting crystals are then typically removed by centrifugation. globallcadataaccess.org The efficiency of this process is reported to be around 95%. globallcadataaccess.org

To obtain the octahydrate form with a good yield, the hydrolysis temperature is carefully controlled, typically between 80-90°C, with a specific solid-to-liquid ratio. guidechem.com The crystallization of barium hydroxide octahydrate from the aqueous solution is achieved by cooling. google.com

| Parameter | Value/Condition | Source |

| Reactant | Barium Oxide (BaO) | wikipedia.orglibretexts.org |

| Reaction | Hydrolysis | wikipedia.orglibretexts.org |

| Product | Barium(2+);hydroxide;octahydrate | wikipedia.orglibretexts.org |

| Process Efficiency | ~95% | globallcadataaccess.org |

| Crystallization Method | Cooling of aqueous solution | google.com |

Reaction of Barium Sulfide (B99878) with Alkali Solutions

Another significant industrial route involves the reaction of barium sulfide (BaS) with an alkali solution, typically sodium hydroxide (NaOH). google.comgoogle.com This method avoids the intermediate step of producing barium chloride, which can introduce chloride impurities that are difficult to remove. google.com

The process involves leaching barium sulfide raw materials with hot water (70-100°C) to create a barium sulfide solution. google.comgoogle.com After removing any solid residues, an alkali lye is added to the heated solution to precipitate barium hydroxide. google.com The reaction can be summarized as:

BaS + 2NaOH + 8H₂O → Ba(OH)₂·8H₂O + Na₂S

This direct reaction is considered more economical than traditional two-step processes that involve hydrochloric acid, as it shortens the operational path and saves on raw materials. google.com

Ion Exchange Processes for High Purity Production

For applications requiring high-purity barium hydroxide, ion exchange processes offer a viable solution. google.com These methods can yield barium hydroxide with a purity of over 99.5%. google.com

One such process involves passing an aqueous solution of a barium salt, like barium sulfide, through a strongly acidic cation exchange resin in the sodium or potassium form. google.com The barium ions are absorbed by the resin. Subsequently, the resin is treated with a sodium or potassium hydroxide solution, which displaces the barium ions and forms a solution of barium hydroxide. google.com The octahydrate is then crystallized from this solution by cooling. google.com

Another approach utilizes a water-insoluble exchange agent, such as di(2-ethylhexyl)phosphoric acid, to extract barium from an aqueous barium sulfide solution. google.com The barium-loaded exchange agent is then contacted with an aqueous alkali metal hydroxide solution, transferring the barium ions to the aqueous phase to form barium hydroxide. google.com

| Method | Description | Purity | Source |

| Cation Exchange Resin | A barium sulfide solution is passed through a resin in Na+ or K+ form, followed by elution with NaOH or KOH. | >99.5% | google.com |

| Liquid Ion Exchange | Di(2-ethylhexyl)phosphoric acid extracts Ba2+ from a BaS solution, which is then stripped with an alkali hydroxide solution. | High, substantially pure | google.com |

Laboratory Synthesis Techniques and Their Variations

In a laboratory setting, various techniques are employed to synthesize barium hydroxide octahydrate, often focusing on achieving specific properties like high purity or tailored crystal morphologies.

Controlled Crystallization and Hydrate (B1144303) Formation

The preparation of barium hydroxide in the laboratory can be achieved by dissolving barium oxide in water. wikipedia.orgsciencemadness.org The resulting solution, upon cooling, yields crystals of barium hydroxide octahydrate. wikipedia.org The octahydrate is the most common hydrated form and crystallizes in the tetragonal system. patsnap.com

Heating the octahydrate in the air converts it to the monohydrate. wikipedia.org Further heating in a vacuum at 100°C will yield anhydrous barium oxide and water. wikipedia.org The formation of specific hydrates is thus a function of temperature and atmospheric conditions.

A double displacement reaction between barium chloride and sodium hydroxide is another common laboratory method. google.com To minimize the formation of insoluble barium carbonate, the solutions are typically heated before mixing and then filtered while hot. sciencemadness.org

Co-precipitation Methods for Tailored Morphologies

Co-precipitation is a versatile method for synthesizing barium hydroxide nanoparticles with specific morphologies. patsnap.comresearchgate.net This technique involves the reaction of a soluble barium salt, such as barium nitrate (B79036), with a strong base like sodium hydroxide in an aqueous solution. researchgate.netresearchgate.net

By controlling parameters such as the concentration of reactants, temperature, and stirring rate, the particle size and shape of the resulting barium hydroxide precipitate can be tailored. researchgate.net For instance, research has shown the synthesis of spherical barium hydroxide nanoparticles with a width of approximately 50.24 nm using this method. researchgate.net The process involves mixing precise amounts of the reagents, separating the precipitate, and washing it multiple times with distilled water and ethanol (B145695) before drying. researchgate.net This method is favored for its simplicity, low cost, and ability to produce large quantities of material. researchgate.net

Impact of Synthesis Parameters on Product Characteristics

The physical and chemical characteristics of the final this compound product are highly dependent on the parameters controlled during its synthesis. Key parameters include temperature, reactant concentration (supersaturation), and the nature of the starting materials, which collectively influence crystal size, purity, and yield.

Temperature is a critical parameter that directly influences the solubility of barium hydroxide and, consequently, the crystallization process. The solubility of barium hydroxide in water increases dramatically with temperature. sciencemadness.org Syntheses are often performed at elevated temperatures (e.g., 60–80 °C) to dissolve reactants completely and create a concentrated solution. sciencemadness.org The crystallization of the octahydrate is then induced by controlled cooling. The final temperature to which the solution is cooled affects the yield, with lower temperatures promoting more complete precipitation. The melting point of the octahydrate itself is approximately 78 °C; heating above this temperature causes it to convert to the monohydrate form. sciencemadness.org

Table 1: Solubility of Barium Hydroxide in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL) |

|---|---|

| 0 | 1.67 |

| 20 | 3.89 |

| 30 | 5.59 |

| 40 | 8.22 |

| 50 | 11.7 |

| 60 | 20.94 |

| 100 | 101.4 |

Data sourced from multiple references. wikipedia.org

Supersaturation , which is the driving force for both crystal nucleation and growth, is a direct consequence of concentration and temperature changes. mt.com The level of supersaturation significantly impacts the product's crystal characteristics.

High Supersaturation: Achieved through rapid cooling or high initial reactant concentrations, this condition favors rapid nucleation, where many small crystals form simultaneously. This often results in a product with a smaller average crystal size. mt.com

Low Supersaturation: Achieved through slow, controlled cooling, this condition allows existing crystals to grow larger rather than new ones nucleating. This process generally leads to larger, more well-defined crystals. mt.com

The cooling rate is therefore a crucial operational parameter. Very rapid cooling can lead to undesirable product characteristics, such as powdery expansion of the this compound. researchgate.net

The choice of reactants can impact the purity of the final product. For example, the synthesis via a double displacement reaction between barium chloride and sodium hydroxide is known to sometimes yield crystals with chloride impurities occluded within the crystal lattice. sciencemadness.org The use of carbonate-free starting materials and water is also essential, as barium hydroxide readily reacts with atmospheric carbon dioxide to form insoluble barium carbonate, which would contaminate the product. sciencemadness.org

Table 2: Summary of Synthesis Parameter Effects on this compound Characteristics

| Parameter | Effect on Product Characteristics | Research Findings |

|---|---|---|

| Temperature | Governs solubility, yield, and hydrate form. | Higher temperatures increase solubility for reaction; controlled cooling to 15-25°C induces crystallization. Heating above 78°C converts octahydrate to monohydrate. sciencemadness.org |

| Supersaturation Level | Determines the balance between crystal nucleation and growth, affecting final crystal size. | High supersaturation leads to nucleation dominating growth, resulting in smaller crystals. Low supersaturation favors crystal growth, leading to larger crystals. mt.com |

| Cooling Rate | Influences crystal morphology and integrity. | A slow cooling rate is generally preferred for growing larger crystals. Rapid cooling may lead to powdery expansion. researchgate.net |

| Reactant Purity | Affects the chemical purity of the final product. | Use of BaCl₂ can lead to chloride occlusion. Starting solutions must be free of carbonates to prevent BaCO₃ precipitation. sciencemadness.org |

Crystallography and Advanced Structural Characterization of Barium 2+ ;hydroxide;octahydrate

Detailed Analysis of Crystal System and Unit Cell Parameters

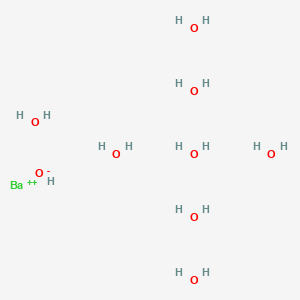

Barium hydroxide (B78521) octahydrate crystallizes in the monoclinic system, belonging to the space group P2₁/n. capes.gov.br The unit cell contains four formula units of Ba(OH)₂·8H₂O. capes.gov.br X-ray diffraction studies have determined the following unit cell parameters:

| Parameter | Value |

| a | 9.35 Å |

| b | 9.28 Å |

| c | 11.87 Å |

| β | 99° |

This table presents the unit cell dimensions for Barium(2+);hydroxide;octahydrate, as determined by X-ray crystallography. capes.gov.br

Hydrogen Bonding Networks and Their Role in Hydration

The extensive network of hydrogen bonds plays a crucial role in stabilizing the crystal structure of barium hydroxide octahydrate. The hydroxide ions (OH⁻) and the eight water molecules of hydration are linked through these bonds. libretexts.org The water molecules act as both hydrogen bond donors and acceptors, creating a complex three-dimensional network that holds the Ba²⁺ ions and OH⁻ ions in place. This intricate hydrogen-bonding network is fundamental to the hydration of the barium hydroxide. libretexts.org

Phase Transitions and Thermal Dehydration Mechanisms

Barium hydroxide octahydrate undergoes phase transitions upon heating, primarily through dehydration. wikipedia.orglibretexts.org The melting point of the octahydrate is approximately 78°C. wikipedia.orgchemeurope.com

Upon heating in air, barium hydroxide octahydrate converts to the monohydrate form (Ba(OH)₂·H₂O). wikipedia.orglibretexts.org This process involves the loss of seven water molecules. The monohydrate itself has a distinct layered crystal structure. wikipedia.org In this structure, the Ba²⁺ centers exhibit a square antiprismatic geometry and are coordinated by two water ligands and six hydroxide ligands. wikipedia.org Further heating of the monohydrate in a vacuum to 100°C results in the formation of anhydrous barium oxide (BaO) and water. wikipedia.orgchemeurope.com Heating to 800°C will also lead to decomposition into barium oxide. wikipedia.orgchemicalbook.com

Barium hydroxide exhibits polymorphism, meaning it can exist in different crystalline forms. penpet.com The octahydrate, monohydrate, and anhydrous forms represent different polymorphic states, each with unique crystal structures and, consequently, different physical properties. vedantu.com The transition between these forms is a key aspect of its chemistry, with implications for its use in various applications where specific hydration states are required. The ability to form different crystalline structures at varying temperatures is also relevant to its potential use in thermal energy storage. penpet.com

Spectroscopic Probes of Molecular and Electronic Structure

Spectroscopic techniques are valuable for probing the molecular and electronic structure of barium hydroxide octahydrate. While detailed spectroscopic data is not extensively available in the provided search results, techniques such as infrared (IR) and Raman spectroscopy would be instrumental in characterizing the vibrational modes of the hydroxide ions and the water molecules within the crystal lattice. These spectra would provide insights into the hydrogen bonding network and the coordination environment of the ions.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and molecular vibrations within a crystal lattice. For this compound, these methods reveal detailed information about the hydroxide ions (OH⁻) and the water of hydration molecules.

In the solid state, this compound consists of [Ba(H₂O)₈]²⁺ cations and OH⁻ anions. These components are interconnected by a network of hydrogen bonds. The vibrational spectra are therefore characterized by bands corresponding to the stretching and bending modes of the water molecules and the hydroxide ions.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy of this compound shows distinct absorption bands that are indicative of its structure. The broad absorption bands in the high-frequency region are characteristic of the O-H stretching vibrations of both the coordinated water molecules and the hydroxide ions. The presence of multiple, often overlapping, bands in this region suggests a variety of hydrogen-bonding environments within the crystal.

Specific bands observed in the FTIR spectrum can be assigned to particular vibrational modes. For instance, bands in the range of 3425-3315 cm⁻¹ are typically attributed to the stretching of water molecules and bound OH groups. A band around 1750 cm⁻¹ has been identified as corresponding to the Ba-OH stretching vibration. The deformation mode of the absorbed water molecules is observed in the range of 1600-1640 cm⁻¹. Furthermore, bands at lower frequencies, such as those around 693 cm⁻¹, are assigned to Ba-O bond stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman activity differ from those for IR activity, often allowing for the observation of vibrations that are weak or absent in the IR spectrum. For this compound, Raman studies would be expected to further elucidate the vibrations of the Ba-O bonds and the various O-H modes, helping to distinguish between the different types of water molecules and hydroxide ions present in the crystal lattice.

Table 1: Infrared (FTIR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3425 - 3315 | O-H stretching (water molecules and hydroxide ions) |

| 1750 | Ba-OH stretching |

| 1640 - 1600 | H₂O deformation (bending) |

| 693 | Ba-O stretching |

Solid-State Nuclear Magnetic Resonance (NMR) Studies

Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful technique for investigating the local atomic environment of specific nuclei in a crystalline solid. For this compound, the primary nuclei of interest would be ¹H (protons), ¹⁷O, and the barium isotopes ¹³⁵Ba and ¹³⁷Ba.

Despite the potential for SSNMR to provide detailed structural information, a thorough review of the available scientific literature reveals a notable absence of specific SSNMR studies on this compound. The challenges associated with obtaining high-resolution SSNMR spectra for certain nuclei can be significant. Both ¹³⁵Ba and ¹³⁷Ba are quadrupolar nuclei, which often results in very broad signals, making it difficult to extract precise chemical shift and coupling information. ¹⁷O has a very low natural abundance (0.038%) and is also a quadrupolar nucleus, which makes its study by NMR challenging without isotopic enrichment.

While ¹H MAS (Magic Angle Spinning) NMR is a common technique for studying hydrated solids, specific experimental data for this compound is not readily found in the surveyed literature. Such studies, were they available, could provide valuable information on the different proton environments within the crystal lattice, distinguishing between the protons of the water molecules and the hydroxide ions and providing insights into hydrogen bonding.

Given the lack of available experimental data, a detailed discussion and data table for the solid-state NMR of this compound cannot be provided at this time.

X-ray Absorption Spectroscopy (XAS) for Local Structure Elucidation

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure around a specific element. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS studies have been performed at both the Ba L-edge and the O K-edge. These studies provide element-specific information about the coordination environment of the barium and oxygen atoms.

Barium L-edge XAS: Studies at the Ba L₃-edge provide information about the local environment of the barium atoms. The EXAFS region of the spectrum can be analyzed to determine the coordination number, bond distances, and disorder of the atoms surrounding the central barium atom. In this compound, the barium ion is coordinated by eight water molecules. XAS data would be expected to confirm this eight-fold coordination and provide precise Ba-O bond lengths.

Oxygen K-edge XAS (NEXAFS): Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy at the O K-edge is sensitive to the local environment of the oxygen atoms. In this compound, there are two distinct types of oxygen atoms: those in the hydroxide ions and those in the water molecules. NEXAFS can potentially distinguish between these different oxygen environments. Studies have shown that the O K-edge spectrum for Ba(OH)₂ exhibits specific features that can be used as a spectral fingerprint for this compound. The main O 1s peak for Ba(OH)₂ has been reported at a binding energy of 530.8 eV.

Table 2: X-ray Absorption Spectroscopy (XAS) Data for this compound

| Technique | Edge | Information Obtained | Reported Values |

|---|---|---|---|

| NEXAFS | O K-edge | Local environment of oxygen atoms | O 1s peak at 530.8 eV for Ba(OH)₂ |

| XAFS | Ba L₃-edge | Local environment of barium atoms | Confirms 8-fold coordination by water molecules |

Chemical Reactivity, Reaction Mechanisms, and Kinetics of Barium 2+ ;hydroxide;octahydrate

Acid-Base Chemistry and Proton Transfer Mechanisms

Barium hydroxide (B78521) is a strong base, meaning it dissociates completely in water to yield barium ions (Ba²⁺) and hydroxide ions (OH⁻). patsnap.comyoutube.com This high concentration of hydroxide ions makes its aqueous solutions highly alkaline, with a pH typically around 12-13. ontosight.aipatsnap.com The presence of these hydroxide ions is central to its role in acid-base reactions and proton transfer mechanisms. masterorganicchemistry.comyoutube.com Proton transfer, a fundamental process in acid-base chemistry, involves the movement of a proton (H⁺) from an acid to a base. masterorganicchemistry.comyoutube.com In reactions involving barium hydroxide, the hydroxide ion acts as the proton acceptor.

Reactions with Organic Acids

Barium hydroxide is particularly effective in reactions with weak organic acids. wikipedia.org Its use in the titration of organic acids is a common application in analytical chemistry. wikipedia.org The reaction proceeds via the transfer of a proton from the organic acid to the hydroxide ion from the barium hydroxide, forming water and the corresponding barium salt of the organic acid. A key advantage of using barium hydroxide in these titrations is that any dissolved carbon dioxide from the air precipitates as insoluble barium carbonate, preventing interference with the titration endpoint, which is a common issue with other strong bases like sodium hydroxide and potassium hydroxide. wikipedia.org

Neutralization Reactions and Stoichiometry

Neutralization is a specific type of acid-base reaction where an acid and a base react to form a salt and water. pearson.comnagwa.com When barium hydroxide reacts with an acid, the hydroxide ions (OH⁻) from the base combine with the hydrogen ions (H⁺) from the acid to form water. The remaining barium cation (Ba²⁺) and the anion from the acid form the salt. nagwa.com

The stoichiometry of the neutralization reaction depends on the nature of the acid. For a monoprotic acid like hydrochloric acid (HCl), the balanced chemical equation is:

Ba(OH)₂ + 2HCl → BaCl₂ + 2H₂O pressbooks.pubyoutube.com

This equation shows that two moles of hydrochloric acid are required to neutralize one mole of barium hydroxide. pressbooks.pub

For a diprotic acid like sulfuric acid (H₂SO₄), the reaction is:

Ba(OH)₂ + H₂SO₄ → BaSO₄ + 2H₂O wikipedia.org

In this case, one mole of sulfuric acid neutralizes one mole of barium hydroxide. The product, barium sulfate (B86663), is a highly insoluble salt. wikipedia.org Similarly, with phosphoric acid (H₃PO₄), barium phosphate (B84403) is formed. wikipedia.org

Table 1: Stoichiometry of Barium Hydroxide Neutralization Reactions

| Acid | Chemical Formula | Molar Ratio (Barium Hydroxide:Acid) | Salt Produced |

|---|---|---|---|

| Hydrochloric Acid | HCl | 1:2 | Barium Chloride (BaCl₂) |

| Sulfuric Acid | H₂SO₄ | 1:1 | Barium Sulfate (BaSO₄) |

| Phosphoric Acid | H₃PO₄ | 3:2 | Barium Phosphate (Ba₃(PO₄)₂) |

| Nitric Acid | HNO₃ | 1:2 | Barium Nitrate (B79036) (Ba(NO₃)₂) pearson.com |

| Carbonic Acid | H₂CO₃ | 1:1 | Barium Carbonate (BaCO₃) nagwa.com |

Hydrolysis Reactions Catalyzed by the Compound

Barium hydroxide serves as a strong base catalyst in various organic reactions, including the hydrolysis of esters and nitriles. wikipedia.orgpatsnap.com

Ester Hydrolysis (e.g., Dimethyl Hendecanedioate)

Barium hydroxide is utilized in the hydrolysis of esters, a reaction that breaks the ester bond to form a carboxylate salt and an alcohol. wikipedia.orgacs.org A specific application is the hydrolysis of one of the two ester groups in dimethyl hendecanedioate. wikipedia.org This selective hydrolysis is a valuable technique in organic synthesis. The reaction is typically carried out by heating the ester with an aqueous solution of barium hydroxide. wikipedia.org

Nitrile Hydrolysis

Barium hydroxide is also employed in the hydrolysis of nitriles to produce carboxylic acids or their salts. wikipedia.orgacs.org The reaction proceeds by heating the nitrile with an aqueous solution of barium hydroxide. google.comlibretexts.org The mechanism involves the nucleophilic attack of the hydroxide ion on the carbon atom of the nitrile group. chemistrysteps.comyoutube.com This is followed by a series of proton transfers, ultimately leading to the formation of a carboxylic acid, which in the basic medium is converted to the barium carboxylate salt. chemistrysteps.comorganicchemistrytutor.com Ammonia (B1221849) is typically evolved as a byproduct. google.comlibretexts.org

General Reaction: R-C≡N + Ba(OH)₂ + 2H₂O → (R-COO)₂Ba + 2NH₃ google.com

Decarboxylation of Amino Acids

Barium hydroxide can be used to facilitate the decarboxylation of amino acids, a reaction that removes the carboxyl group to form an amine and barium carbonate. wikipedia.orgacs.orgvedantu.com This process is typically achieved by heating the amino acid with barium hydroxide. vedantu.com The reaction is a key step in certain organic syntheses and biochemical studies. vedantu.comsciencemadness.org The removal of the carboxylic acid group as carbon dioxide, which then reacts with barium hydroxide to form insoluble barium carbonate, drives the reaction to completion. wikipedia.orgvedantu.com

General Reaction: R-CH(NH₂)-COOH + Ba(OH)₂ → R-CH₂-NH₂ + BaCO₃ + H₂O vedantu.com

Condensation and Addition Reactions in Organic Synthesis

Barium hydroxide octahydrate is a versatile and effective solid base catalyst in a range of condensation and addition reactions that are fundamental to organic synthesis. Its catalytic activity is primarily due to the generation of hydroxide ions, which are capable of deprotonating a variety of acidic organic compounds, thereby initiating crucial reaction cascades. The heterogeneous nature of reactions involving solid barium hydroxide octahydrate often simplifies product purification by allowing for easy removal of the catalyst through filtration.

Barium hydroxide octahydrate is a well-established catalyst for aldol (B89426) condensations, a cornerstone of carbon-carbon bond formation. nih.gov This reaction unites two carbonyl compounds, at least one of which must have an α-hydrogen. The hydroxide ions from barium hydroxide facilitate the formation of a nucleophilic enolate by abstracting an α-proton. This enolate then attacks the electrophilic carbonyl carbon of a second molecule, leading to an aldol adduct. Subsequent dehydration of this adduct can yield an α,β-unsaturated carbonyl compound. A classic example is the synthesis of diacetone alcohol from acetone, where barium hydroxide is employed as the catalyst. researchgate.net The reaction is typically conducted at or below ambient temperature to favor the formation of the product. researchgate.net Furthermore, barium hydroxide has been utilized in mechanochemical aldol condensations, highlighting its versatility in different reaction setups. nih.gov

Detailed Research Findings:

Research has consistently demonstrated the utility of barium hydroxide octahydrate in promoting aldol-type reactions. scispace.comuq.edu.au For instance, it has been successfully used in the synthesis of various chalcones through aldol condensation. core.ac.ukfabad.org.tr The efficiency of the catalyst can be influenced by reaction parameters such as temperature, solvent, and the specific substrates involved. In many cases, the solid nature of the catalyst simplifies the workup procedure, as it can be easily separated from the reaction mixture by filtration. researchgate.net

The Michael addition, a 1,4-conjugate addition reaction, is another key carbon-carbon bond-forming reaction where barium hydroxide octahydrate serves as an effective catalyst. capes.gov.br This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. Barium hydroxide facilitates the deprotonation of the Michael donor, which is often a compound with activated methylene (B1212753) protons like a malonic ester or a β-keto ester, to generate a stabilized carbanion. This carbanion then adds to the β-carbon of the Michael acceptor.

Detailed Research Findings:

The Claisen-Schmidt condensation, a type of crossed-aldol reaction, involves the reaction between an enolizable aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens. Barium hydroxide octahydrate is an effective base catalyst for this transformation, leading to the synthesis of α,β-unsaturated carbonyl compounds. unigoa.ac.in Many of these products, such as chalcones, are important intermediates in the synthesis of flavonoids and other biologically active molecules. unigoa.ac.inresearchgate.net The reaction mechanism involves the formation of an enolate from the aliphatic carbonyl compound, which then attacks the aromatic carbonyl partner.

Detailed Research Findings:

Barium hydroxide has proven to be an efficient catalyst for Claisen-Schmidt reactions. researchgate.net For instance, the condensation of substituted acetophenones with various aromatic aldehydes in the presence of barium hydroxide has been reported to produce chalcones in good yields. fabad.org.tr The reaction conditions are often mild, and the use of the solid catalyst can simplify the isolation of the desired product.

| Reactants | Catalyst | Product | Reference |

| Acetophenone and Benzaldehyde derivatives | Barium hydroxide octahydrate | Chalcones | fabad.org.trunigoa.ac.in |

| 2'-5'-bis(tetrahydropyran-2-yloxy)acetophenone and Benzaldehyde derivatives | Barium hydroxide octahydrate | (E)-1-[2,5-(bis(tetrahydropyran-2-yloxy)phenyl]-3-phenylpropenone derivatives | core.ac.uk |

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. Barium hydroxide octahydrate can be used as the base to deprotonate the phosphonate ester, generating the nucleophilic phosphonate carbanion. researchgate.net This carbanion then reacts with an aldehyde or ketone to form an alkene, along with a water-soluble phosphate salt that is easily removed. researchgate.netacs.org This reaction is particularly valuable for the stereoselective synthesis of alkenes, often favoring the formation of the (E)-isomer.

Detailed Research Findings:

Barium hydroxide has been demonstrated to be an effective base in Wittig-Horner reactions for the synthesis of various alkenes. acs.orgresearchgate.net It provides a milder alternative to stronger bases such as sodium hydride or alkoxides. thermofisher.com The reaction can be performed in a two-phase system or with the aid of a phase-transfer catalyst to improve reaction rates and yields. The stereochemical outcome of the reaction is influenced by the reaction conditions and the specific substrates and phosphonate reagent used. Studies on activated barium hydroxide catalysts, derived from the octahydrate form, have shown that their catalytic activity is related to their crystalline structure and the number of basic sites. researchgate.net

| Reactants | Catalyst | Product | Reference |

| Phosphonate ester and Aldehyde | Barium hydroxide octahydrate | (E)-Alkene | acs.org |

| Alkylphosphonates and Aldehydes | Activated barium hydroxide | α,β-unsaturated esters | researchgate.net |

Thermodynamic and Kinetic Studies of Reactions Involving the Compound

The thermodynamic and kinetic aspects of reactions involving barium hydroxide octahydrate are crucial for understanding and optimizing its applications. The endothermic nature of the dissolution of barium hydroxide octahydrate in water is a well-known phenomenon. ksu.edu.sascribd.com When mixed with certain salts like ammonium (B1175870) thiocyanate (B1210189), a significant temperature drop occurs, demonstrating a spontaneous endothermic process. ksu.edu.saunaat.edu.pe

Detailed Research Findings:

| Reaction | Kinetic Feature | Rate-Determining Step (Proposed) | Reference |

| Hydrothermal synthesis of BaTiO₃ | Two reaction-rate regimes | 1st regime: Dissolution-precipitation (nucleation and growth). 2nd regime: In-situ transformation or dissolution rate. | researchgate.net |

| Aldol Condensation | Surface reaction | Adsorption and reaction on catalyst surface. | researchgate.net |

| Wittig-Horner Reaction | Surface reaction | Formation of phosphonate carbanion on catalyst surface. | researchgate.net |

| Michael Addition on Peptides | Time-limiting step | The addition reaction itself. | nih.gov |

Activation Energy and Reaction Profiles

The activation energy (Ea) represents the minimum energy barrier that reactants must overcome for a chemical reaction to proceed. For the reaction between barium hydroxide octahydrate and ammonium salts, which is a spontaneous endothermic process, the absorbed energy provides the necessary activation energy for the reaction to occur. brainly.comshaalaa.com While specific quantitative data for the activation energy of this particular reaction is not extensively documented in readily available literature, the principles of chemical kinetics allow for a qualitative description of its reaction profile.

A reaction profile is an energetic map of a reaction, plotting the change in potential energy as reactants are converted into products. For the endothermic reaction of barium hydroxide octahydrate with an ammonium salt, the reaction profile exhibits distinct characteristics:

The products are at a higher energy level than the reactants, reflecting the positive enthalpy change (ΔH > 0) of the system.

An initial input of energy is required to reach the transition state, or activated complex, which corresponds to the activation energy.

Despite the products being energetically less favorable than the reactants, the reaction proceeds spontaneously. This is due to a large increase in entropy (ΔS), which will be discussed in section 4.6.

Reactions with Gaseous Species (e.g., Carbon Dioxide, Hydrogen Sulfide)

Barium(2+);hydroxide;octahydrate, being a moderately strong base, readily reacts with acidic gases such as carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S).

Ba(OH)₂·8H₂O(s) + CO₂(g) → BaCO₃(s) + 9H₂O(l)

The mechanism involves the dissolution of CO₂ in water to form carbonic acid (H₂CO₃), a weak acid. quora.com This is then neutralized by the barium hydroxide in a classic acid-base reaction. quora.com The kinetics of this gas-solid reaction have been studied for applications in removing dilute CO₂ from gas streams. Research has shown that barium hydroxide octahydrate is highly efficient at CO₂ removal. osti.gov The reaction rate is influenced by factors such as the partial pressure of CO₂, temperature, and, critically, the relative humidity of the gas stream. osti.gov

Reaction with Hydrogen Sulfide: Barium hydroxide also neutralizes hydrogen sulfide, a toxic and foul-smelling gas. This acid-base reaction produces either barium sulfide or barium bisulfide and water. youtube.com

The reaction can be represented by the following balanced equation:

Ba(OH)₂(aq) + H₂S(g) → BaS(s) + 2H₂O(l) youtube.com

Alternatively, with an excess of hydrogen sulfide, barium bisulfide can be formed:

Ba(OH)₂(aq) + 2H₂S(g) → Ba(HS)₂(aq) + 2H₂O(l)

This reactivity allows for the use of barium hydroxide in scrubbing or removing hydrogen sulfide from various gas mixtures.

Reactions with Ammonium Salts and Associated Enthalpy Changes

One of the most notable reactions of barium hydroxide octahydrate is the spontaneous endothermic reaction that occurs when it is mixed with solid ammonium salts, such as ammonium chloride (NH₄Cl), ammonium nitrate (NH₄NO₃), or ammonium thiocyanate (NH₄SCN). unc.eduwashington.edusciencemadness.orgrsc.org

When these solids are mixed, a rapid reaction ensues, producing a slushy liquid and a gas with a characteristic ammonia smell. unc.edursc.org The reaction absorbs a significant amount of heat from the surroundings, causing the temperature of the mixture to plummet dramatically, often to well below 0°C, and capable of freezing water. unc.eduwashington.edu

The balanced chemical equation for the reaction with ammonium chloride is:

Ba(OH)₂·8H₂O(s) + 2NH₄Cl(s) → BaCl₂(aq) + 2NH₃(g) + 10H₂O(l)

The reaction is highly endothermic, meaning it has a positive enthalpy change (ΔH). For the reaction with ammonium chloride, the enthalpy change has been reported to be +164.5 kJ/mol. rsc.orgchegg.com Despite being endothermic, the reaction is spontaneous at room temperature. The driving force for this spontaneity is a large increase in entropy (ΔS). unc.eduwashington.edu This is because two solid reactants are converted into an aqueous solution, a gas, and a significant amount of liquid, resulting in a substantial increase in the disorder or randomness of the system. unc.edu

The Gibbs free energy change (ΔG) is negative, confirming the spontaneous nature of the reaction. This illustrates a key thermodynamic principle: a large positive entropy change can overcome a positive enthalpy change to make a reaction spontaneous. washington.edu

The following table summarizes the thermodynamic characteristics of the reaction between barium hydroxide octahydrate and ammonium salts.

| Reactants | Products | ΔH (Enthalpy) | ΔS (Entropy) | ΔG (Gibbs Free Energy) |

| Ba(OH)₂·8H₂O(s) + 2NH₄Cl(s) | BaCl₂(aq) + 2NH₃(g) + 10H₂O(l) | Positive (+164.5 kJ/mol) rsc.orgchegg.com | Large Positive unc.edu | Negative washington.edu |

| Ba(OH)₂·8H₂O(s) + 2NH₄SCN(s) | Ba(SCN)₂(aq) + 2NH₃(g) + 10H₂O(l) | Positive washington.edu | Large Positive washington.edu | Negative washington.edu |

| Ba(OH)₂·8H₂O(s) + 2NH₄NO₃(s) | Ba(NO₃)₂(aq) + 2NH₃(g) + 10H₂O(l) | Positive unc.edu | Large Positive unc.edu | Negative unc.edu |

Applications in Advanced Materials Science and Chemical Engineering

Precursor for Barium-Containing Functional Materials

Barium hydroxide (B78521) octahydrate is a key starting material for producing a range of advanced functional materials due to its reactivity and ability to introduce barium ions into various crystal lattices and chemical structures. penpet.comamericanelements.com

Synthesis of Barium Titanate Nanoparticles and Ceramics

Barium titanate (BaTiO₃) is a ferroelectric ceramic with a high dielectric constant, making it invaluable for applications such as multilayer ceramic capacitors. rroij.com Barium hydroxide octahydrate is a preferred precursor in the synthesis of BaTiO₃ nanoparticles. rroij.comd-nb.info

In the sol-gel synthesis method, an aqueous solution of barium hydroxide octahydrate is reacted with a titanium precursor, such as titanium isopropoxide (TITP). rroij.com This process allows for the formation of BaTiO₃ powder with intense and sharp crystallization peaks, leading to a high dielectric constant. rroij.com Research has shown that BaTiO₃ powder produced via the sol-gel process using barium hydroxide octahydrate and TITP is considered the best method of preparation, yielding a high dielectric constant of 8943.2117 at its Curie temperature of 130°C. rroij.comrroij.com

Hydrothermal synthesis is another method where barium hydroxide is used as the barium source to react with a titanium source, like titanium dioxide (TiO₂), to produce BaTiO₃ nanoparticles. researchgate.net The properties of the resulting barium titanate, such as crystallinity and morphology, are influenced by the characteristics of the TiO₂ precursor. researchgate.net Studies have demonstrated that using anatase TiO₂ with a particle size of 5–30 nm can yield uniform, spherical BaTiO₃ nanoparticles. researchgate.net

Production of Barium Salts (e.g., Carbonate, Sulfate (B86663), Sulfide (B99878), Phosphate)

Barium hydroxide octahydrate is a versatile precursor for the production of various barium salts through controlled chemical reactions. hongjinchem.comsunecochemical.com

Barium Carbonate (BaCO₃): Barium carbonate can be synthesized by reacting barium hydroxide with carbon dioxide (CO₂). webqc.orgquora.com The reaction of CO₂ gas with an aqueous solution of barium hydroxide leads to the precipitation of barium carbonate, which is insoluble in water. quora.comgoogle.com A method for preparing high-purity barium carbonate involves adding barium hydroxide octahydrate crystals to an ice-water bath and introducing carbon dioxide until the pH of the solution reaches 6.0-7.0. google.com

Barium Sulfate (BaSO₄): Barium sulfate is formed through a neutralization reaction between barium hydroxide and sulfuric acid (H₂SO₄). quora.comquora.com This reaction produces the insoluble salt barium sulfate and water. quora.comquora.com Due to the very low solubility of barium sulfate, this precipitation reaction is a common method for its preparation in both industrial and laboratory settings. wikipedia.org

Barium Sulfide (BaS): Barium sulfide can be produced by reacting barium hydroxide octahydrate with hydrogen sulfide (H₂S). wikipedia.orgyoutube.com In one laboratory preparation, hydrogen sulfide gas is bubbled through a hot solution of barium hydroxide octahydrate. youtube.com

Barium Phosphate (B84403) (Ba₃(PO₄)₂): The reaction of barium hydroxide with phosphoric acid (H₃PO₄) results in the formation of barium phosphate and water. chegg.comyoutube.comyoutube.com The balanced chemical equation for this double replacement reaction is: 3Ba(OH)₂ + 2H₃PO₄ → Ba₃(PO₄)₂ + 6H₂O. webqc.org

Catalytic Roles in Industrial Processes

Barium hydroxide octahydrate also functions as an effective catalyst in several important industrial chemical processes, enhancing reaction rates and influencing product characteristics. hongjinchem.com

Heterogeneous Catalysis for Biodiesel Production

In the production of biodiesel, barium hydroxide acts as a highly effective heterogeneous base catalyst for the transesterification of vegetable oils and animal fats. researchgate.netmdpi.com This process involves the reaction of triglycerides with an alcohol, typically methanol (B129727), to produce fatty acid methyl esters (FAME), the main component of biodiesel. researchgate.netnih.gov

Research has shown that barium hydroxide is a particularly active catalyst for this reaction. researchgate.net For instance, in the transesterification of rapeseed oil with methanol, barium hydroxide demonstrated high activity, achieving approximately 80% oil conversion in just one hour at the reflux of methanol with a 6:1 methanol-to-oil ratio. researchgate.net In studies involving sunflower oil methanolysis, a yield of 98.97% fatty acid methyl ester was achieved at 60°C with a 3 wt-% amount of Ba(OH)₂ catalyst. researchgate.net The high basic strength of Ba(OH)₂ contributes to its superior catalytic activity compared to other alkaline earth metal oxides. mdpi.com

Table 1: Research Findings on Barium Hydroxide Catalyzed Biodiesel Production

| Oil Source | Reaction Conditions | Catalyst Loading | Biodiesel Yield | Reference |

| Sunflower Oil | 60°C, 2 hours, 400 rpm, 9:1 methanol:oil ratio | 3 wt-% | 98.97% | researchgate.net |

| Rapeseed Oil | Reflux of methanol, 1 hour, 6:1 methanol:oil ratio | Not specified | ~80% conversion | researchgate.net |

| Waste Cooking Oil | 9:1 methanol:oil ratio | 5 wt-% | Highest among tested catalysts | mdpi.com |

Catalysis in Phenolic Resin Synthesis

Barium hydroxide is widely used as a catalyst in the synthesis of phenol-formaldehyde (PF) resins, also known as phenolic resins. toptionchem.com These resins are used as high-performance adhesives and for impregnating materials like paper for high-pressure laminates. researchgate.netresearchgate.net

The use of barium hydroxide as a catalyst offers several advantages, including easy control over the polycondensation reaction, resulting in a resin with low viscosity and a fast curing speed. toptionchem.com Research indicates that Ba(OH)₂-catalyzed PF resins cure at a lower temperature and about 50% faster than ordinary PF resins. researchgate.net The catalytic action of barium hydroxide promotes the formation of high-ortho resins, which contributes to their rapid curing characteristics. researchgate.net The optimal conditions for the synthesis are often found to be a Ba(OH)₂/phenol molar ratio of 0.03 and a formaldehyde/phenol molar ratio of 1.8. researchgate.netresearchgate.net

Table 2: Comparison of Phenolic Resin Curing

| Catalyst | Curing Characteristic | Finding | Reference |

| Barium Hydroxide | Cure Rate | ~50% faster than ordinary PF resin | researchgate.net |

| Barium Hydroxide | Curing Temperature | Lower than ordinary PF resin | researchgate.net |

| Barium Hydroxide | Resin Structure | Promotes high-ortho resin formation | researchgate.net |

Applications in Polymer Chemistry (e.g., PVC stabilizers, flame retardants)

Barium hydroxide octahydrate serves as a precursor in the synthesis of additives for the polymer industry, particularly for polyvinyl chloride (PVC). It is used to produce barium stearate (B1226849), which functions as a heat stabilizer and lubricant for PVC. kosnature.compolymeradd.co.th

Barium stearate is produced from the reaction of stearic acid with barium salts, which can be derived from barium hydroxide. pishrochem.com In PVC formulations, barium stearate acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is released during PVC degradation when exposed to heat. pishrochem.com This stabilization is crucial for maintaining the mechanical properties and lifespan of PVC products. polymeradd.co.thpishrochem.com Barium stearate also provides lubrication during the high-temperature processing of PVC, reducing friction and wear on machinery. polymeradd.co.thpishrochem.com It is often used in combination with other stabilizers, such as cadmium or zinc stearates, to achieve enhanced performance. pishrochem.com

Integration in Energy Technologies

Barium hydroxide octahydrate is gaining prominence in various energy technologies, primarily due to its thermal properties and its role in enhancing the efficiency of photovoltaic devices.

Barium hydroxide octahydrate is a highly promising inorganic phase change material (PCM) for low-temperature thermal energy storage. alfa-chemistry.compenpet.com It possesses a high latent heat of fusion and a significant thermal storage density, making it suitable for applications like solar energy storage. alfa-chemistry.comresearchgate.net The material undergoes a phase transition at approximately 78°C (172.4°F). toptionchem.combarium-hydroxide.comresearchgate.netresearchgate.net

Key challenges associated with its use as a PCM include supercooling and phase separation during thermal cycling. alfa-chemistry.com Research has focused on mitigating these issues by incorporating various additives. For instance, the addition of nucleating agents like calcium fluoride (B91410) has been shown to reduce the degree of supercooling to as low as 1.8°C. alfa-chemistry.com Similarly, gelling agents or thickeners such as gelatin can suppress phase separation. alfa-chemistry.com Combining barium hydroxide octahydrate with materials like copper foam has been demonstrated to enhance heat transfer rates, shortening the melting time by 26% and reducing supercooling by 50%. jasp.com.cn Studies have also shown that composite materials made with graphite (B72142) powder can significantly improve thermal conductivity. researchgate.net

Table 1: Thermophysical Properties of Barium Hydroxide Octahydrate as a PCM

| Property | Value | Source(s) |

| Melting Point | ~78 °C | toptionchem.combarium-hydroxide.comresearchgate.netresearchgate.net |

| Latent Heat of Fusion | ~265 kJ/kg | researchgate.net |

| Thermal Storage Density | 572 MJ/m³ | researchgate.netresearchgate.net |

| Supercooling (Pure) | Severe | alfa-chemistry.comresearchgate.net |

| Supercooling (with 1% Calcium Fluoride) | 1.8 °C | alfa-chemistry.com |

While direct application in conventional batteries is not its primary use, barium hydroxide octahydrate is finding an emerging role in advanced energy conversion and storage systems, particularly in the realm of photovoltaics, which are integral to battery charging systems. americanelements.com Its application as an interfacial modification layer in solar cells enhances their performance, contributing to more efficient energy generation.

In perovskite solar cells (PSCs), applying a thin layer of barium hydroxide between the electron transport layer (meso-TiO₂) and the perovskite absorber layer has been shown to significantly boost power conversion efficiency (PCE). acs.org This modification improves the energy band alignment, reduces carrier recombination, and enhances electron transport. acs.org Research demonstrated an increase in PCE from 16.08% for an untreated cell to 17.53% for a device treated with an optimal concentration of barium hydroxide. acs.orgntu.edu.sg The treated cells also exhibit greater stability, retaining 96% of their initial PCE compared to 90% for untreated cells under similar conditions. ntu.edu.sg

Furthermore, barium hydroxide has been used as a hole-blocking layer at the cathode interface in organic/n-type crystalline silicon (n-Si) heterojunction solar cells. bohrium.com This application increases the PCE by enhancing electron injection capabilities and reducing the work function of the aluminum cathode. bohrium.com Doping perovskite films with barium has also been investigated as a method to improve crystallinity, structural stability, and reduce J-V hysteresis, leading to devices with a PCE of 17.4% and enhanced long-term stability. nsrrc.org.tw

Table 2: Performance Enhancement in Solar Cells Using Barium Hydroxide

| Solar Cell Type | Application of Ba(OH)₂ | Pristine PCE | Enhanced PCE | Source(s) |

| Perovskite Solar Cell | Interface modification on meso-TiO₂ | 16.08% | 17.53% | acs.orgntu.edu.sg |

| Front-PEDOT:PSS/n-Si | 2-nm-thick interlayer at n-Si/Al interface | 12.8% | 13.6% | bohrium.com |

| Perovskite Solar Cell | 5.0 mol% Barium doping | Not specified | 17.4% | nsrrc.org.tw |

Desiccant Applications in Controlled Environments

The hygroscopic nature of barium hydroxide octahydrate, meaning its ability to absorb moisture from the air, makes it effective as a desiccant or drying agent in specific controlled environments. ceramic-glazes.combasstechintl.comsunecochemical.com Its strong alkalinity also allows it to readily absorb acidic gases like carbon dioxide from the air, forming insoluble barium carbonate. patsnap.comsciencemadness.org This dual functionality is advantageous in applications requiring both drying and gas purification.

A significant application is the removal of CO₂ from gas streams. osti.gov Fixed-bed reactors containing barium hydroxide octahydrate flakes have demonstrated high CO₂ removal efficiency, capable of reducing CO₂ concentrations in the air to less than 100 parts-per-billion (ppb) with high reactant utilization (>99%). osti.gov This process is sensitive to relative humidity, with optimal performance occurring under conditions that prevent significant recrystallization of the hydrate (B1144303). osti.gov This compound is also a component in Baralyme®, a mixture used for CO₂ absorption in medical and rebreathing systems, which typically contains about 20% barium hydroxide octahydrate and 80% calcium hydroxide. youtube.com

Role in Environmental Remediation Technologies

Sulfate (B86663) Removal from Industrial Wastewater and Brines

Industrial activities, such as mining and chemical manufacturing, often generate wastewater with high concentrations of sulfates. icm.edu.plpotopk.com.pl Barium hydroxide (B78521) is a key reagent in the removal of these sulfates from such effluents. icm.edu.plimwa.info

The primary mechanism for sulfate removal using barium hydroxide is precipitation. gtk.fi When barium hydroxide is introduced into sulfate-containing water, it dissociates into barium ions (Ba²⁺) and hydroxide ions (OH⁻). The barium ions then react with the sulfate ions (SO₄²⁻) to form barium sulfate (BaSO₄), a highly insoluble salt that precipitates out of the solution. gtk.fi This process is represented by the following chemical equation:

Ba(OH)₂ + SO₄²⁻ → BaSO₄(s) + 2OH⁻

This precipitation is highly effective, with studies demonstrating the ability to reduce sulfate concentrations from as high as 13.5 g/L to below 400 mg/L within 60 minutes. The efficiency of sulfate removal is consistently high across a wide range of pH values. icm.edu.pl Research has shown that barium hydroxide is effective in removing dissolved sulfate across the entire pH spectrum. icm.edu.plresearchgate.net

One of the key advantages of using barium hydroxide is the very low solubility of the resulting barium sulfate, which ensures a high degree of sulfate removal from the solution. gtk.fi This makes it a preferred choice over other compounds like barium carbonate, which is less effective under neutral to alkaline conditions. icm.edu.pl

The efficiency of this process can be seen in various industrial applications. For instance, in the treatment of mine water, barium hydroxide has been proven to be highly effective. potopk.com.pl A study on synthetic mine water and industrial samples showed that barium hydroxide could effectively remove sulfate, along with other contaminants like ammonia (B1221849), magnesium, and heavy metals. imwa.info

Sulfate Removal Efficiency using Barium Compounds

| Barium Compound | Sulfate Removal Efficiency | Optimal pH Range | Reference |

|---|---|---|---|

| Barium Hydroxide (Ba(OH)₂) | High | Broad range | icm.edu.plresearchgate.net |

| Barium Carbonate (BaCO₃) | Less effective in neutral to alkaline conditions | Acidic | icm.edu.pl |

| Barium Sulfide (B99878) (BaS) | High | Broad range | researchgate.net |

To enhance the cost-effectiveness and efficiency of sulfate removal, various process optimizations have been investigated. One key strategy involves the regeneration and recycling of the barium salt. The precipitated barium sulfate can be thermally converted back to barium sulfide, which can then be reused in the treatment process. gtk.fi

In a commercial process known as the CSIR ABC (alkali-barium-calcium) process, which utilizes barium carbonate, pre-treatment with lime is employed to remove free acids and metals before the barium precipitation stage. gtk.fi A modification of this process, the TUT MBA process, uses barium hydroxide as the precipitating agent. gtk.fi

Heavy Metal Precipitation and Sequestration

Barium hydroxide is also utilized in the removal of heavy metals from wastewater streams. bohrium.comscispace.com Its alkaline nature facilitates the precipitation of metal hydroxides, which can then be separated from the water. appliedmechtech.com

The removal of heavy metals from aqueous solutions often involves adsorption, a process where metal ions bind to the surface of an adsorbent material. mdpi.comsemanticscholar.org The mechanisms behind this adsorption can be physical or chemical. nih.gov Physical adsorption involves weaker forces like van der Waals interactions and hydrogen bonding, while chemical adsorption involves the formation of stronger covalent or electrostatic bonds. mdpi.comnih.gov

In the context of heavy metal removal using barium compounds, the primary mechanism is often precipitation of metal hydroxides due to the increase in pH from the hydroxide ions. appliedmechtech.com However, adsorption also plays a role. The surface of the precipitated barium sulfate or other barium compounds can act as an adsorbent for various metal ions. researchgate.net The effectiveness of adsorption is influenced by factors such as the pH of the solution, the concentration of metal ions, and the surface chemistry of the adsorbent. nih.govrsc.org

The adsorption process can involve several mechanisms, including:

Ion Exchange: Metal ions in the solution can exchange with ions on the surface of the adsorbent. mdpi.com

Complexation: Metal ions can form complexes with functional groups on the adsorbent's surface. mdpi.comsemanticscholar.org

Electrostatic Attraction: Positively charged metal ions are attracted to negatively charged surfaces. mdpi.comsemanticscholar.org

Surface Precipitation: The formation of a solid precipitate of the metal on the adsorbent surface. mdpi.com

A crucial aspect of sustainable adsorption technology is the ability to regenerate and reuse the adsorbent material. bohrium.comnih.gov This not only reduces costs but also minimizes the generation of secondary waste. bohrium.combioline.org.br Various regenerating agents, such as acids, alkalis, and chelating agents, have been studied for their effectiveness in desorbing heavy metals from saturated adsorbents. bohrium.combioline.org.brresearchgate.net

Alkalis, like sodium hydroxide, have been found to be efficient desorbing agents for heavy metals from certain types of adsorbents. bohrium.combioline.org.br The choice of the desorbing agent depends on the specific adsorbent and the metal being recovered. bohrium.comepa.gov Successful regeneration allows the adsorbent to be used for multiple adsorption-desorption cycles without a significant loss in its initial adsorption capacity. bohrium.com

Carbon Dioxide Capture and Sequestration Strategies

Barium hydroxide octahydrate has been identified as a promising material for the capture of carbon dioxide (CO₂), a major greenhouse gas. osti.gov The fundamental principle behind this application is the chemical reaction between barium hydroxide and carbon dioxide to form barium carbonate, a stable solid. chemistrylearner.com

The reaction is as follows:

Ba(OH)₂ + CO₂ → BaCO₃(s) + H₂O

This reaction is effective for removing CO₂ from gas streams, even at low concentrations. osti.gov Research has shown that fixed beds of barium hydroxide octahydrate flakes can achieve high CO₂ removal efficiencies, with effluent concentrations below 100 parts per billion. osti.gov The reactant utilization in this process can be over 99%. osti.gov

One of the key advantages of using barium hydroxide for CO₂ capture is its incompatibility with carbon dioxide, leading to a direct and stable sequestration of the gas into a solid form. chemistrylearner.com This solid barium carbonate can then be stored, effectively removing the CO₂ from the atmosphere.

Recent advancements in materials science have also explored the development of novel porous materials for carbon capture. sfstandard.comyoutube.com However, the direct chemical reaction of barium hydroxide with CO₂ remains a straightforward and effective method for carbon sequestration. The strategy of capturing CO₂ and converting it into stable carbonates is a key area of research in mitigating climate change. researchgate.net

Gas-Solid Reactions for Dilute CO₂ Stream Treatment

The compound is effective in capturing carbon dioxide from dilute gas streams through a process known as gas-solid reaction. This is particularly relevant for treating air with low CO₂ concentrations, such as in closed-loop life support systems or certain industrial off-gases. osti.gov The fundamental reaction involves the direct carbonation of solid barium hydroxide octahydrate when it comes into contact with carbon dioxide.

This reaction results in the formation of barium carbonate (BaCO₃), a stable and insoluble product. quora.com The chemical equation for this process is:

Ba(OH)₂·8H₂O(s) + CO₂(g) → BaCO₃(s) + 9H₂O(g)

The efficiency of this CO₂ capture is dependent on physical characteristics of the barium hydroxide octahydrate, including particle size and surface area. Smaller particles with a greater surface area tend to react more readily and absorb CO₂ at a faster rate. Research has demonstrated that fixed beds of commercial Ba(OH)₂·8H₂O flakes can achieve high CO₂-removal efficiencies, reducing effluent concentrations to below 100 parts per billion, with high reactant utilization exceeding 99%. osti.gov

Application in Closed-Loop Energy Storage Systems

The reversible chemical reaction between barium hydroxide and carbon dioxide is a cornerstone of its use in closed-loop energy storage, also known as thermochemical energy storage systems. These systems capitalize on the endothermic and exothermic nature of the carbonation and decarbonation reactions to store and release thermal energy.

The process unfolds in two primary stages:

Energy Charging (Decarbonation): Barium carbonate is heated to high temperatures, causing it to decompose into barium oxide (BaO) and carbon dioxide. This endothermic reaction stores thermal energy within the chemical bonds of the resulting products. BaCO₃(s) + Heat → BaO(s) + CO₂(g)

Energy Discharging (Carbonation): The stored thermal energy is released through the exothermic reaction of barium oxide with carbon dioxide at lower temperatures, which reforms barium carbonate. BaO(s) + CO₂(g) → BaCO₃(s) + Heat

Influence of Humidity and Temperature on Capture Efficiency

The effectiveness of carbon dioxide capture using barium hydroxide octahydrate is significantly affected by environmental factors, most notably humidity and temperature.

Humidity: The presence of water vapor is critical for an efficient carbonation reaction. The "octahydrate" designation signifies that water molecules are integral to the compound's crystal structure. This inherent water content facilitates the reaction with CO₂. Studies have indicated that anhydrous or less hydrated forms of barium hydroxide exhibit considerably lower reactivity. osti.gov The water of hydration aids in dissolving CO₂ at the gas-solid interface, which in turn promotes the formation and reaction of carbonate ions with barium ions. However, if the water vapor pressure in the gas is substantially higher than the dissociation vapor pressure of Ba(OH)₂·8H₂O, it can lead to particle degradation and increased pressure drop issues.

Temperature: Temperature exerts a more complex influence on capture efficiency. While higher temperatures generally accelerate chemical reactions, there is an optimal range for the carbonation of barium hydroxide octahydrate. Exceeding this range can cause the octahydrate to dehydrate, releasing the water molecules essential for the reaction and thereby reducing the CO₂ capture capacity. For example, the transition of Ba(OH)₂·8H₂O to a lower hydrate (B1144303), Ba(OH)₂·H₂O, occurs at approximately 80°C. Therefore, maintaining an optimal temperature that balances reaction kinetics with the stability of the hydrated reactant is crucial for maximizing CO₂ uptake.

Interactive Data Table: CO₂ Capture Performance

| Parameter | Condition | Result | Reference |

| Reactant | Ba(OH)₂·8H₂O Flakes | High CO₂ Removal Efficiency | osti.gov |

| Effluent CO₂ Concentration | Ambient Temperature | <100 ppB | osti.gov |

| Reactant Utilization | Ambient Temperature | >99% | osti.gov |

| Pressure Drop | Superficial Gas Velocity of 13 cm/s | 1.8 kPa/m | osti.gov |

| Relative Humidity | Effluent RH >60% | Recrystallization & Pressure Drop Issues | osti.gov |

Formation of Barium Carbonate for CO₂ Immobilization

The creation of barium carbonate is the key to immobilizing carbon dioxide using barium hydroxide octahydrate. nih.gov BaCO₃ is a chemically stable and sparingly soluble solid, making it a suitable medium for the long-term storage of captured CO₂.

Once formed, the barium carbonate sequesters the carbon dioxide, preventing its release into the atmosphere. The reaction conditions can influence the physical properties of the resulting barium carbonate, such as its crystallinity and particle size, which are important for its long-term stability. The high stability of barium carbonate means a significant amount of energy is required to reverse the reaction, which is beneficial for permanent sequestration but presents a challenge for cyclical applications like energy storage. This method is particularly well-suited for removing radioactive carbon dioxide from the off-gases of nuclear facilities.

Neutralization of Acidic Effluents

As a strong base, barium hydroxide is effective for neutralizing acidic effluents from industrial processes. Its octahydrate form is moderately soluble in water, allowing the hydroxide ions (OH⁻) to react with and neutralize the hydrogen ions (H⁺) from acids, forming water. chemistrylearner.com

For instance, when treating sulfuric acid (H₂SO₄), a prevalent industrial waste product, the reaction with barium hydroxide is:

Ba(OH)₂(aq) + H₂SO₄(aq) → BaSO₄(s) + 2H₂O(l)

A significant benefit of using barium hydroxide to treat sulfate-containing acidic waste is the formation of barium sulfate (BaSO₄), a highly insoluble and non-toxic precipitate. This process achieves both neutralization and the removal of sulfate ions. Barium hydroxide can also neutralize other acids, such as hydrochloric acid (HCl) and nitric acid (HNO₃), though the resulting barium salts (BaCl₂ and Ba(NO₃)₂) are soluble in water.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Titrimetric Analysis of Acidic Species Using the Compound

Barium hydroxide (B78521) octahydrate serves as an excellent titrant for the analysis of acidic species, particularly weak acids. quora.comvaia.com Its complete dissociation in water yields a strong base, enabling precise and accurate determination of the concentration of various acids through neutralization reactions. vaia.comstackexchange.com The stoichiometry of the reaction between the strong base and the acid allows for the calculation of the unknown acid concentration based on the volume of barium hydroxide solution required to reach the equivalence point, often visualized with an indicator like phenolphthalein (B1677637). vaia.comacs.org

A typical titration reaction involves the gradual addition of a standardized barium hydroxide solution to the acidic analyte. The reaction with a generic monoprotic acid (HA) can be represented as:

2HA + Ba(OH)₂ → BaA₂ + 2H₂O

For a diprotic acid (H₂A), the reaction is:

H₂A + Ba(OH)₂ → BaA + 2H₂O

The concentration of the acid can then be determined using the formula:

M_acid * V_acid = (M_base * V_base) * (moles_acid / moles_base)

Where:

M_acid = Molarity of the acid

V_acid = Volume of the acid

M_base = Molarity of the barium hydroxide solution

V_base = Volume of the barium hydroxide solution used

moles_acid / moles_base = Stoichiometric ratio from the balanced chemical equation

Table 1: Applications of Barium Hydroxide Octahydrate in Titrimetric Analysis

| Analyte (Acidic Species) | Reaction with Barium Hydroxide | Indicator |

| Weak Organic Acids | 2RCOOH + Ba(OH)₂ → (RCOO)₂Ba + 2H₂O | Phenolphthalein |

| Hydrochloric Acid | 2HCl + Ba(OH)₂ → BaCl₂ + 2H₂O | Phenolphthalein or Methyl Orange |

| Sulfuric Acid | H₂SO₄ + Ba(OH)₂ → BaSO₄(s) + 2H₂O | Conductometric |

Advantages in Carbonate-Free Solutions

A significant advantage of using barium hydroxide for titrations is the ability to prepare carbonate-free standard solutions. quora.comwikipedia.orglibretexts.org Unlike sodium hydroxide and potassium hydroxide, which readily absorb atmospheric carbon dioxide to form soluble carbonate impurities, barium hydroxide reacts with carbon dioxide to produce insoluble barium carbonate (BaCO₃). quora.comwikipedia.orgrsc.org

Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l)

This precipitate can be easily removed by filtration, ensuring that the standardized barium hydroxide solution is free from carbonate ions. wikipedia.org The absence of carbonate, which is a weaker base than hydroxide, prevents titration errors that can arise from its reaction with the acid, leading to more accurate and reliable results, especially when using indicators like phenolphthalein whose endpoint can be affected by the presence of carbonates. wikipedia.org

Gravimetric Methods for Sulfate (B86663) and Carbonate Determination

Barium hydroxide octahydrate is a key reagent in gravimetric analysis, a quantitative method based on the measurement of the mass of a pure compound. wtps.org It is particularly useful for the determination of sulfate and carbonate ions.

For sulfate determination, a soluble barium salt, often barium chloride, is added to a solution containing sulfate ions. libretexts.orgtruman.edu While barium hydroxide itself is not directly used as the precipitating agent in standard methods, the underlying principle relies on the low solubility of barium sulfate. The reaction is:

Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

The resulting barium sulfate precipitate is a dense, crystalline solid that can be easily filtered, washed, dried, and weighed. libretexts.orgtruman.eduyoutube.com From the mass of the barium sulfate, the amount of sulfate in the original sample can be calculated. youtube.com

For carbonate determination, a solution of barium hydroxide is used to precipitate carbonate ions as barium carbonate. unife.itresearchgate.net

Ba²⁺(aq) + CO₃²⁻(aq) → BaCO₃(s)

The mass of the resulting barium carbonate precipitate allows for the quantification of the carbonate in the initial sample. youtube.comflinnsci.com

Table 2: Gravimetric Determination using Barium Salts

| Analyte | Precipitating Agent | Precipitate Formed | Molar Mass of Precipitate ( g/mol ) |

| Sulfate (SO₄²⁻) | Barium Chloride (BaCl₂) | Barium Sulfate (BaSO₄) | 233.38 |

| Carbonate (CO₃²⁻) | Barium Hydroxide (Ba(OH)₂) | Barium Carbonate (BaCO₃) | 197.34 |

Applications in Qualitative Inorganic Analysis

In qualitative inorganic analysis, barium hydroxide is employed to identify the presence of specific ions in a sample. Its ability to form characteristic precipitates is a key feature in these analytical schemes.

A primary use is the confirmation of the presence of carbonate ions. When a solution of barium hydroxide is added to a sample containing carbonate ions, the formation of a white precipitate of barium carbonate indicates a positive test. unife.it

Barium hydroxide can also be used in the systematic separation and identification of cations. For instance, after the removal of other cation groups, barium ions can be precipitated from the solution as barium sulfate by the addition of a sulfate source. truman.edutruman.edu The presence of barium can be further confirmed by a flame test, which imparts a characteristic green color. truman.edutruman.edu

Table 3: Use of Barium Hydroxide in Qualitative Analysis

| Ion to be Detected | Reagent Added | Observation | Confirmatory Test |

| Carbonate (CO₃²⁻) | Barium Hydroxide solution | White precipitate of BaCO₃ | - |

| Barium (Ba²⁺) (after separation) | Sulfate solution (e.g., H₂SO₄) | White precipitate of BaSO₄ | Green flame test |

Detection of Specific Chemical Moieties or Reactions

Barium hydroxide octahydrate is instrumental in detecting specific chemical reactions, most notably the evolution of carbon dioxide. In a classic test for carbonates, an unknown sample is treated with an acid. If carbonates are present, carbon dioxide gas is released. This gas is then passed through or exposed to a clear solution of barium hydroxide (limewater). The formation of a milky white precipitate of barium carbonate confirms the presence of carbon dioxide, and thus the original presence of carbonate in the sample. unife.it

This principle is also applied in conductometric titrations. For example, in the titration of sulfuric acid with barium hydroxide, the reaction produces insoluble barium sulfate and water. youtube.comchemedx.org

H₂SO₄(aq) + Ba(OH)₂(aq) → BaSO₄(s) + 2H₂O(l)

As the titration proceeds, the concentration of free ions in the solution decreases, leading to a drop in conductivity. rsc.orgchemedx.org The minimum conductivity corresponds to the equivalence point. This method provides a clear and precise way to monitor the progress of the reaction and determine the endpoint without the need for a visual indicator. rsc.orgyoutube.com

Table 4: Detection of Reactions using Barium Hydroxide

| Reaction/Moiety Detected | Method | Observation |

| Carbon Dioxide (CO₂) | Passing gas through Ba(OH)₂ solution | Formation of a white precipitate (BaCO₃) |

| Neutralization of Sulfuric Acid | Conductometric titration with Ba(OH)₂ | Decrease in conductivity to a minimum at the equivalence point |

Theoretical and Computational Investigations of Barium 2+ ;hydroxide;octahydrate

Quantum Mechanical Calculations of Electronic Structure and Bonding

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and the nature of chemical bonds within Barium(2+);hydroxide (B78521);octahydrate. researchgate.net These methods, based on solving the Schrödinger equation, provide a detailed picture of how electrons are distributed and interact within the molecule.